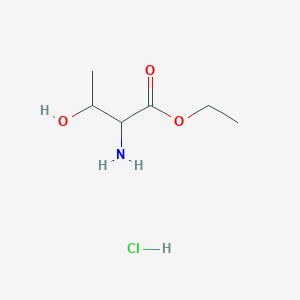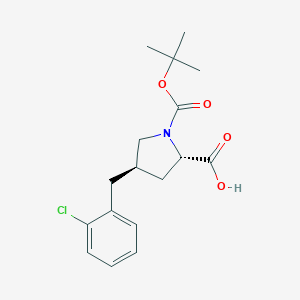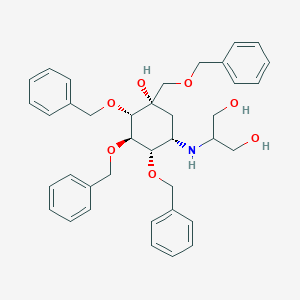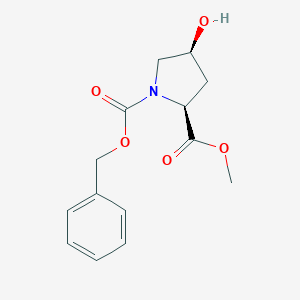
6,7-Benzoidazoxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Benzoidazoxan (6,7-BDZ) is a chemical compound that belongs to the class of benzodiazepines. This compound has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 6,7-Benzoidazoxan involves its interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that is responsible for the inhibitory effects of GABA in the brain. 6,7-Benzoidazoxan binds to a specific site on the receptor, which enhances the effects of GABA. This results in an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6,7-Benzoidazoxan are mainly related to its interaction with the GABA-A receptor. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal studies. Additionally, 6,7-Benzoidazoxan has been found to reduce the release of glutamate, an excitatory neurotransmitter in the brain. This makes it a potential candidate for the treatment of epilepsy and other neurological conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6,7-Benzoidazoxan in lab experiments is its high affinity for the GABA-A receptor. This makes it a potent tool for studying the effects of GABAergic drugs on the brain. Additionally, 6,7-Benzoidazoxan has a relatively long half-life, which allows for prolonged effects in animal studies. However, one of the limitations of using 6,7-Benzoidazoxan is its potential for abuse and addiction. This makes it important to use caution when handling this compound in lab settings.
Future Directions
There are numerous future directions for the study of 6,7-Benzoidazoxan. One potential area of research is the development of new anxiolytic and sedative drugs based on the structure of 6,7-Benzoidazoxan. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological conditions. Finally, the potential for abuse and addiction of 6,7-Benzoidazoxan should be further investigated to ensure safe handling in lab settings.
Synthesis Methods
The synthesis method of 6,7-Benzoidazoxan involves the reaction between 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of 6,7-Benzoidazoxan as a white crystalline powder. The purity of the compound can be improved through recrystallization from ethanol.
Scientific Research Applications
6,7-Benzoidazoxan has been widely studied for its potential applications in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects in animal studies. Additionally, 6,7-Benzoidazoxan has been found to enhance the effects of GABA, an inhibitory neurotransmitter in the brain. This makes it a potential candidate for the treatment of anxiety disorders, insomnia, and other neurological conditions.
properties
CAS RN |
138705-61-0 |
|---|---|
Product Name |
6,7-Benzoidazoxan |
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H14N2O2/c1-2-4-11-8-13-12(7-10(11)3-1)18-9-14(19-13)15-16-5-6-17-15/h1-4,7-8,14H,5-6,9H2,(H,16,17) |
InChI Key |
XWTRVOBIOGUFNE-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2COC3=CC4=CC=CC=C4C=C3O2 |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC4=CC=CC=C4C=C3O2 |
synonyms |
6,7-benzoidazoxan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)







![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)



